Benzenemethanamine, N-propyl-

Vue d'ensemble

Description

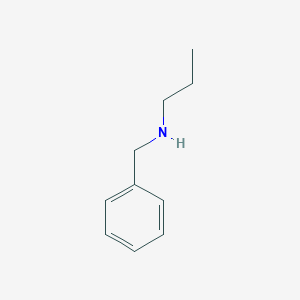

Benzenemethanamine, N-propyl- is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenemethanamine, N-propyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenemethanamine, N-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of N-Benzylpropan-1-amine is methionyl tRNA synthetase (MetRS) . MetRS is an enzyme that plays a crucial role in protein synthesis, specifically in the charging of tRNA with methionine. By targeting MetRS, N-Benzylpropan-1-amine can potentially interfere with protein synthesis, making it a promising candidate for antibacterial applications .

Mode of Action

N-Benzylpropan-1-amine interacts with MetRS by binding to two active site pockets of the enzyme . The compound’s methoxy substituents in the benzyl ring and an adenine biaryl moiety result in optimal binding interactions . This interaction can inhibit the function of MetRS, thereby disrupting protein synthesis.

Biochemical Pathways

The primary biochemical pathway affected by N-Benzylpropan-1-amine is the protein synthesis pathway . By inhibiting MetRS, the compound disrupts the charging of tRNA with methionine, a critical step in protein synthesis. This disruption can lead to downstream effects such as the inhibition of bacterial growth, given the essential role of protein synthesis in cell growth and division .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . More research is needed to fully understand the pharmacokinetics of N-Benzylpropan-1-amine.

Result of Action

The primary result of N-Benzylpropan-1-amine’s action is the inhibition of protein synthesis . This can lead to the inhibition of bacterial growth, as protein synthesis is essential for cell growth and division . Therefore, N-Benzylpropan-1-amine has potential as an antibacterial agent.

Analyse Biochimique

Biochemical Properties

N-benzylpropan-1-amine interacts with various enzymes and proteins. For instance, it has been found to interact within two active site pockets of Clostridium difficile methionyl tRNA synthetase . This interaction is facilitated by methoxy substituents in the benzyl ring and an adenine biaryl moiety, resulting in optimal binding interactions .

Cellular Effects

It has been shown to have antibacterial activity against Clostridium difficile, an anaerobic bacterium . This suggests that N-benzylpropan-1-amine may influence cell function by interacting with bacterial enzymes and disrupting their normal activity.

Molecular Mechanism

The molecular mechanism of N-benzylpropan-1-amine involves its interaction with methionyl tRNA synthetase in Clostridium difficile . The compound binds within two active site pockets of the enzyme, potentially inhibiting its function . This interaction is thought to contribute to the antibacterial activity of N-benzylpropan-1-amine .

Activité Biologique

Benzenemethanamine, N-propyl-, also known as N-propylbenzylamine, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical interactions, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

Benzenemethanamine, N-propyl- has the molecular formula and features a propyl group attached to a benzylamine structure. This configuration allows for various chemical interactions that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 149.24 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of Benzenemethanamine, N-propyl- is primarily attributed to its interaction with specific targets within biological systems. Research indicates that it may act on:

- Methionyl tRNA Synthetase (MetRS) : This enzyme is crucial for protein synthesis. Benzenemethanamine, N-propyl- has been shown to inhibit MetRS, which could lead to reduced bacterial growth by interfering with protein synthesis pathways.

- Enzyme Interactions : The compound can form hydrogen bonds with active sites of various enzymes due to its amine functionality, influencing enzymatic activity and metabolic pathways.

Antimicrobial Properties

Studies have documented the antimicrobial effects of benzenemethanamine derivatives against a range of microorganisms. For instance:

- Inhibition of Clostridium difficile : Research indicates that certain derivatives exhibit antibacterial activity by targeting MetRS in C. difficile, leading to inhibition of protein synthesis and bacterial growth.

- Broad-Spectrum Efficacy : The compound's structural analogs have shown efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Pharmacokinetics

Benzenemethanamine, N-propyl- is predicted to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier, suggesting potential central nervous system effects. Its pharmacokinetic profile indicates that it may be suitable for therapeutic applications requiring systemic delivery.

Case Studies and Research Findings

-

Antibacterial Activity Study :

- A study conducted on various derivatives of benzenemethanamine demonstrated their effectiveness against C. difficile. The results indicated that modifications in the benzyl group significantly enhanced antibacterial potency.

Derivative Minimum Inhibitory Concentration (MIC) N-benzylpropan-1-amine 4 µg/mL N-(4-methoxybenzyl)propan-1-amine 2 µg/mL N-benzyl-N-methylpropan-1-amine 8 µg/mL - Biochemical Pathway Analysis :

Applications De Recherche Scientifique

Chemical Properties and Structure

Benzenemethanamine, N-propyl- features a propyl group attached to a benzylamine structure. It is typically a colorless to pale yellow liquid with a distinct aromatic odor and is slightly soluble in water but more soluble in organic solvents like alcohol and ether. Its reactivity is influenced by the presence of the amine group, allowing for diverse interactions in biochemical settings.

Derivatization Reagent

One of the primary applications of Benzenemethanamine, N-propyl- is as a derivatization reagent in analytical chemistry. It facilitates the extraction and quantification of trace substances, particularly amines, enhancing detection capabilities in various assays. This application is critical for environmental monitoring and toxicological assessments.

Case Study: Trace Detection of Diisocyanates

- A study utilized Benzenemethanamine, N-propyl- for detecting diisocyanate compounds in air samples through electroanalytical methods. The results demonstrated high sensitivity and specificity, making it valuable for environmental monitoring.

Pharmaceutical Intermediate

Benzenemethanamine, N-propyl- serves as an intermediate in the synthesis of pharmaceutical compounds. Its ability to participate in various chemical reactions makes it a useful building block in drug development.

While Benzenemethanamine, N-propyl- primarily functions in analytical chemistry, it also exhibits biological activity that may influence various biochemical pathways:

- Biochemical Interactions : The compound interacts with enzymes and proteins, enhancing detection capabilities for specific biomolecules.

- Stability and Degradation : Its stability under specific conditions is crucial for its effectiveness; degradation factors such as temperature and pH can influence its activity over time.

Propriétés

IUPAC Name |

N-benzylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMBFMLKPJUWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062110 | |

| Record name | Benzenemethanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2032-33-9 | |

| Record name | N-Propylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYT5Y030TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does N-benzylpropan-1-amine interact with its target and what are the downstream effects?

A1: Research suggests that N-benzylpropan-1-amine derivatives, particularly those featuring benzimidazole or adenine biaryl moieties, exhibit antibacterial activity against Clostridium difficile by targeting its methionyl tRNA synthetase (MetRS). [] Molecular docking studies reveal that these derivatives interact within two active site pockets of C. difficile MetRS. [] While the precise mechanism of action requires further investigation, it is plausible that binding to these pockets interferes with the enzyme's critical role in protein synthesis, ultimately leading to bacterial growth inhibition.

Q2: How do structural modifications of N-benzylpropan-1-amine affect its activity against C. difficile?

A2: The research highlights the significance of specific structural features for enhancing the antibacterial activity of N-benzylpropan-1-amine derivatives. For instance, incorporating a methoxy substituent in the benzyl ring and utilizing an adenine biaryl moiety have been shown to optimize binding interactions with C. difficile MetRS. [] This suggests a structure-activity relationship where these specific modifications contribute to increased potency against the target bacterium. Further research exploring a wider array of structural modifications is crucial for elucidating a comprehensive structure-activity relationship profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.